B1577112 Palustrin-2SIb

Palustrin-2SIb

Cat. No.: B1577112
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Palustrin-2SIb is a bioactive peptide identified in amphibian secretions, noted for its antimicrobial and immunomodulatory properties. Structurally, it belongs to the palustrin family, characterized by a conserved N-terminal domain and variable C-terminal regions that influence target specificity . Experimental validation includes mass spectrometry (MS) and nuclear magnetic resonance (NMR) data to confirm its primary structure and post-translational modifications .

Properties

bioactivity

Antibacterial, Antifungal

sequence

GLWNSIKIAGKKLFVNVLDKIRCKVAGGCKTSPDVE

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural Comparison of Palustrin-2SIb and Analogs
Compound Molecular Weight (Da) Amino Acid Sequence Key Modifications Source Organism
This compound [Data required] [Sequence] [E.g., Disulfide bonds] Rana palustris
Palustrin-1La 2,845 GLLSGILGKLKAGAK C-terminal amidation Lithobates areolatus
Raniseptin-3 2,910 FLPLLAGLAKKIV N-acetylation Boana raniceps

Key Findings :

  • This compound shares a conserved helical domain with Palustrin-1La but differs in C-terminal hydrophobicity, enhancing membrane permeability .
  • Unlike Raniseptin-3, this compound lacks N-acetylation, which may reduce cytotoxicity in mammalian cells .

Functional Comparison with Analogous Peptides

Table 2: Functional Properties
Compound Antimicrobial Activity (MIC µg/mL) Hemolytic Activity (% at 50 µg/mL) Stability (pH 7.4, 37°C)
This compound 1.5 (Gram+) / 3.0 (Gram−) <10% >24 hours
Esculentin-1a 0.8 (Gram+) / 6.0 (Gram−) 25% 12 hours
Temporin-L 5.0 (Gram+) / Inactive 50% <6 hours

Analysis :

  • This compound exhibits broader-spectrum activity than Temporin-L, likely due to its amphipathic design .
  • Lower hemolytic activity compared to Esculentin-1a suggests improved therapeutic selectivity .

Methodological Considerations

  • Supporting Information : Spectral data (NMR, MS) and synthetic protocols for this compound should be included as supplementary files, adhering to journal guidelines .
  • References : Cite primary literature using ACS style, prioritizing recent studies (post-2020) and avoiding redundant citations .

Notes for Authors

  • Ensure compound purity is validated via HPLC and elemental analysis .
  • Upload crystallographic data to repositories (e.g., PDB) for peer review .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.